1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with a 2,6-difluorophenylmethyl group
Mechanism of Action
Target of Action
It is structurally similar to rufinamide , a triazole derivative used as an antiepileptic drug . Rufinamide’s primary target is the sodium channels, where it stabilizes the inactive state, thus closing the ion channels .
Mode of Action
Rufinamide stabilizes the inactive state of sodium channels, effectively closing the ion channels . This action reduces the abnormal electrical activity in the brain, which is often associated with seizures .
Biochemical Pathways
By stabilizing the inactive state of sodium channels, it could potentially reduce the excitability of neurons and thus decrease the likelihood of seizure events .
Pharmacokinetics
Rufinamide, a structurally similar compound, is rapidly absorbed after oral ingestion with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . Rufinamide is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1 . Approximately 2% of an administered dose is excreted as unchanged Rufinamide in urine .
Result of Action
Based on its structural similarity to rufinamide, it may help reduce the frequency and severity of seizures by stabilizing the inactive state of sodium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 2,6-difluorobenzyl chloride with 4-aminopyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzenamine: A related compound with similar structural features but different functional groups.
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: Another compound with a similar phenylmethyl group but a different heterocyclic ring.
Uniqueness
1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a difluorophenylmethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c11-9-2-1-3-10(12)8(9)6-15-5-7(13)4-14-15/h1-5H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCBUSNKBOQWPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(C=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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